N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMN-673, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a group of compounds that have been shown to be effective in the treatment of cancer, and BMN-673 is one of the most promising compounds in this class.
Mécanisme D'action
The mechanism of action of BMN-673 is based on its ability to inhibit the activity of PARP enzymes. PARP enzymes are involved in DNA repair, and they play a critical role in maintaining genomic stability. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately leads to cell death. Cancer cells are particularly vulnerable to PARP inhibition, as they have a high degree of genomic instability.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, BMN-673 has been shown to enhance the efficacy of other chemotherapeutic agents, such as platinum-based drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMN-673 is its high potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP enzymes in DNA repair and genomic stability. However, the high potency of BMN-673 can also be a limitation, as it can lead to off-target effects and toxicity. Another limitation of BMN-673 is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on BMN-673. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the evaluation of the compound in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors. Additionally, there is a need for further research on the safety and toxicity of BMN-673, particularly in the context of long-term use. Finally, there is a need for more clinical trials to evaluate the efficacy of BMN-673 in the treatment of various types of cancer.
Applications De Recherche Scientifique
The primary application of BMN-673 is in the field of cancer research. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 is a highly potent PARP inhibitor, and it has been shown to be effective in preclinical studies. The compound has also shown promise in clinical trials, and it is currently being evaluated for its efficacy in the treatment of various types of cancer.
Propriétés
IUPAC Name |
(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-11-5-7-15(14(17)9-11)18-16(20)8-6-12-3-2-4-13(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBCNVZOPNASOO-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.